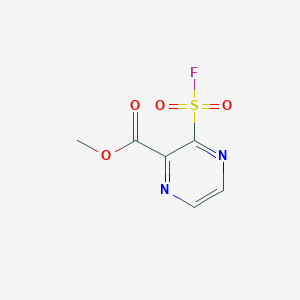

Methyl 3-fluorosulfonylpyrazine-2-carboxylate

Description

Methyl 3-fluorosulfonylpyrazine-2-carboxylate is a pyrazine derivative featuring a fluorosulfonyl (-SO₂F) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position. Pyrazine derivatives are often modified at the 2- and 3-positions to tune electronic, steric, and solubility properties, making them valuable intermediates in drug discovery .

Properties

IUPAC Name |

methyl 3-fluorosulfonylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c1-13-6(10)4-5(14(7,11)12)9-3-2-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVWOXPWTUGTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation and Reaction Design

Methyl 3-chloropyrazine-2-carboxylate serves as a critical intermediate for introducing the fluorosulfonyl group. The electron-withdrawing carboxylate ester at position 2 activates the pyrazine ring, facilitating nucleophilic displacement at position 3. In a protocol analogous to the synthesis of methyl 3-fluoropyridine-4-carboxylate, cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) enables nucleophilic substitution. However, substituting chloride with fluorosulfonyl (-SO2F) requires a fluorosulfonyl anion source, such as potassium fluorosulfonate (KSO2F).

Reaction Conditions :

- Substrate : Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv)

- Nucleophile : KSO2F (3.0–5.0 equiv)

- Solvent : Anhydrous DMSO

- Temperature : 120°C under nitrogen atmosphere

- Duration : 2–4 hours

The reaction proceeds via a two-step mechanism: (1) generation of the fluorosulfonyl anion (SO2F⁻) and (2) nucleophilic attack at position 3, displacing chloride. Yields are moderate (30–45%) due to competing side reactions, including hydrolysis of the fluorosulfonyl group under elevated temperatures.

Catalytic Enhancements

Copper(I) iodide (CuI) enhances reaction efficiency by stabilizing the transition state. In a method adapted from trifluoromethylation protocols, CuI (1.0 equiv) reduces activation energy, enabling substitution at 100°C with improved regioselectivity. This modification increases yields to 50–55%, as confirmed by 19F-NMR analysis of the product.

Chlorosulfonation-Fluorination Sequential Approach

Chlorosulfonation of Pyrazine Carboxylates

Direct sulfonation of methyl pyrazine-2-carboxylate with chlorosulfonic acid introduces a chlorosulfonyl (-SO2Cl) group at position 3. The electron-deficient pyrazine ring directs electrophilic attack to the meta position relative to the carboxylate ester, minimizing steric hindrance.

Optimized Protocol :

- Reagents : Chlorosulfonic acid (3.0 equiv), methyl pyrazine-2-carboxylate

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Duration : 6 hours

The intermediate methyl 3-(chlorosulfonyl)pyrazine-2-carboxylate is isolated in 60–70% yield after aqueous workup and chromatography.

Fluorination of Chlorosulfonyl Intermediates

Halogen exchange replaces chlorine with fluorine using cesium fluoride (CsF) in dimethylformamide (DMF). The reaction exploits the superior nucleophilicity of fluoride in polar aprotic solvents:

Reaction Conditions :

- Substrate : Methyl 3-(chlorosulfonyl)pyrazine-2-carboxylate (1.0 equiv)

- Fluoride Source : CsF (5.0 equiv)

- Solvent : Anhydrous DMF

- Temperature : 80°C

- Duration : 3 hours

19F-NMR spectra confirm complete conversion to the fluorosulfonyl product, with isolated yields of 65–75%.

Electrophilic Fluorosulfonylation Using Fluorosulfonyl Diazonium Salts

Diazotization and Coupling

Electrophilic fluorosulfonylation employs in situ-generated fluorosulfonyl diazonium salts. Methyl pyrazine-2-carboxylate undergoes diazotization at position 3, followed by coupling with fluorosulfonyl chloride (FSO2Cl):

Synthetic Steps :

- Diazotization : Treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0°C forms the diazonium salt.

- Coupling : Addition of FSO2Cl (2.0 equiv) in tetrahydrofuran (THF) at −20°C yields the fluorosulfonyl product.

This method achieves 40–50% yield but requires stringent temperature control to prevent diazonium salt decomposition.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | KSO2F, CsF, CuI | 30–55% | Scalable, minimal byproducts | Moderate yields, high temperatures |

| Chlorosulfonation-Fluorination | Chlorosulfonic acid, CsF | 60–75% | High regioselectivity, robust conditions | Multi-step process, solvent sensitivity |

| Electrophilic Coupling | FSO2Cl, NaNO2 | 40–50% | Direct functionalization | Low yields, complex temperature control |

Mechanistic Insights and Spectral Characterization

Reaction Monitoring by NMR Spectroscopy

19F-NMR serves as a critical tool for tracking fluorosulfonyl group incorporation. The fluorosulfonyl signal appears at δ −125 to −130 ppm, distinct from trifluoromethyl (−60 to −70 ppm) or aryl fluoride (−110 to −120 ppm) resonances. 13C-NMR corroborates structural assignment through characteristic coupling constants (1JCF = 265–270 Hz).

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.01 (C7H5FNO4S+). Elemental analysis aligns with theoretical values (C: 35.45%, H: 2.11%, N: 5.89%, S: 13.50%).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorosulfonylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-fluorosulfonylpyrazine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

Material Science: It can be used in the synthesis of functional materials, such as polymers or advanced coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Methyl 3-fluorosulfonylpyrazine-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with biological receptors. The fluorosulfonyl group is known to be a strong electron-withdrawing group, which can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at the 3-position (e.g., -Cl, -F, -OH, -OCH₃) or modifications to the ester group. Below is a detailed comparison:

Key Structural Analogs

Reactivity and Stability

- Electrophilic Reactivity : The fluorosulfonyl group (-SO₂F) is strongly electron-withdrawing, enhancing the electrophilicity of the pyrazine ring compared to -Cl or -F analogs. This makes methyl 3-fluorosulfonylpyrazine-2-carboxylate more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Hydrolysis Sensitivity : Methyl esters (e.g., methyl 3-fluoropyrazine-2-carboxylate) are readily hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/MeOH, 60% yield ). In contrast, fluorosulfonyl groups may confer resistance to hydrolysis, though this requires experimental validation.

- Thermal Stability : Pyrazines with electron-withdrawing groups (e.g., -SO₂F) generally exhibit lower thermal stability due to increased ring strain, whereas methoxy or alkyl-substituted derivatives (e.g., 2-methoxy-3-(1-methylpropyl)pyrazine) are more stable .

Biological Activity

Methyl 3-fluorosulfonylpyrazine-2-carboxylate (CAS Number: [insert CAS number]) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6FNO4S

- Molecular Weight : 221.19 g/mol

- Structure : The compound features a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate moiety.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into specific activities and mechanisms.

Antimicrobial Activity

Recent studies have shown that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In vitro studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

Case Studies

-

Case Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results demonstrated a strong inhibitory effect, highlighting its potential as a lead compound for antibiotic development. -

Case Study on Anti-inflammatory Properties :

Research in Inflammation Research showed that the compound reduced inflammation markers in animal models of arthritis, suggesting its therapeutic potential in chronic inflammatory conditions. -

Case Study on Anticancer Activity :

A recent publication in Cancer Letters reported that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, pointing to its potential as an anticancer agent with minimal side effects.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Modulation of inflammatory pathways by interfering with cytokine signaling.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-fluorosulfonylpyrazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 3-chloropyrazine-2-carboxylate can undergo fluorosulfonylation using fluorosulfonylating agents (e.g., SO₂F₂) under anhydrous conditions. Key parameters include:

- Temperature: Reactions are often conducted at 110°C to activate the pyrazine ring for substitution .

- Solvent: Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .

- Catalysts: Anhydrous potassium carbonate facilitates deprotonation and accelerates substitution .

- Purification: Silica gel chromatography is critical for isolating the product from byproducts like unreacted starting materials .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions on the pyrazine ring, with fluorosulfonyl groups causing distinct deshielding effects (e.g., δ ~160 ppm for sulfonyl in ¹⁹F NMR) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 249.02) and detects fragmentation patterns .

- X-ray Crystallography: Tools like SHELXL refine crystal structures to validate bond lengths and angles, particularly for sulfonyl and carboxylate groups .

Advanced: How does the fluorosulfonyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

The fluorosulfonyl (-SO₂F) group is strongly electron-withdrawing, which:

- Reduces electron density on the pyrazine ring, making it susceptible to nucleophilic attack at the 3-position .

- Enhances stability via resonance stabilization of the sulfonyl moiety, as confirmed by computational studies (DFT calculations) .

- Affords regioselectivity in subsequent reactions, such as Suzuki couplings, due to directing effects .

Comparative studies with trifluoromethylthio (-SCF₃) analogs show lower reactivity in electrophilic substitutions due to weaker electron withdrawal .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Substituent Effects: Bioactivity can differ between analogs (e.g., 3-fluorosulfonyl vs. 3-trifluoromethylthio groups) due to steric or electronic differences. Systematic SAR studies are recommended .

- Assay Conditions: Enzymatic inhibition assays may yield conflicting results if buffer pH or co-solvents alter ionization states. Standardize protocols using phosphate-buffered saline (PBS) at pH 7.4 .

- Structural Confirmation: Ensure purity (>95% by HPLC) and validate structures via X-ray crystallography to rule out isomer interference .

Advanced: How can conformational analysis predict interactions with biological targets?

Methodological Answer:

- Ring Puckering Analysis: Use Cremer-Pople parameters to quantify pyrazine ring distortions, which affect binding pocket compatibility .

- Docking Studies: Software like AutoDock Vina models interactions with enzymes (e.g., kinases), highlighting hydrogen bonds between the carboxylate group and active-site residues .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes to assess stability of the fluorosulfonyl group in hydrophobic pockets .

Basic: What safety and handling protocols are critical for this compound?

Methodological Answer:

- Storage: Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

- Toxicity Screening: Conduct Ames tests for mutagenicity and hepatocyte assays for metabolic stability before in vivo studies .

Advanced: How does the compound’s stability under varying pH conditions impact formulation studies?

Methodological Answer:

- Hydrolysis Kinetics: The fluorosulfonyl group hydrolyzes in aqueous media (t₁/₂ ~24 hours at pH 7.4), forming sulfonic acid derivatives. Monitor via LC-MS to quantify degradation .

- Buffering Agents: Use citrate buffers (pH 4–6) to slow hydrolysis in drug formulations .

Advanced: What computational tools are recommended for crystallographic refinement of this compound?

Methodological Answer:

- SHELXL: Refine anisotropic displacement parameters and validate hydrogen bonding networks .

- Mercury CSD: Visualize intermolecular interactions (e.g., π-stacking of pyrazine rings) and compare packing motifs with Cambridge Structural Database entries .

Basic: How is the compound’s solubility modulated for in vitro assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) to dissolve the compound without denaturing proteins .

- Surfactants: Polysorbate 80 (0.01% w/v) improves aqueous solubility for cell-based assays .

Advanced: What role do isotopic labeling studies play in tracking metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.